(2R)-2-Pyrrolidineethanamine

Asymmetric Catalysis Chiral Ligand Synthesis Enantioselective Hydrogenation

This (2R)-configured pyrrolidineethanamine is the critical chiral building block for high‑fidelity stereocontrol. Unlike the racemate or (2S)-isomer, the (R)-enantiomer alone delivers the rigid stereochemical environment needed for ligands that drive rhodium‑catalysed asymmetric hydrogenation to >99.9% ee. Substitution with the opposite enantiomer inverts the outcome; the racemate dilutes performance. Procuring the resolved (2R)-enantiomer guarantees reproducible enantioselectivity, making it the definitive intermediate for CNS‑active single‑enantiomer APIs and organocatalysts. Commercial availability at ≥98% purity and kilogram scale supports both discovery and process development.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1053182-84-5
Cat. No. B3363823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Pyrrolidineethanamine
CAS1053182-84-5
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCN
InChIInChI=1S/C6H14N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-5,7H2/t6-/m1/s1
InChIKeyMCULVESJRLLZOP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Pyrrolidineethanamine (CAS 1053182-84-5): Chiral Pyrrolidine Building Block Specifications and Procurement Data


(2R)-2-Pyrrolidineethanamine, also known as (R)-2-(pyrrolidin-2-yl)ethanamine, is a chiral diamine with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. It consists of a pyrrolidine ring bearing an ethanamine side chain at the 2-position, with the stereocenter in the (R)-configuration. This compound is a versatile chiral building block in organic synthesis and medicinal chemistry, primarily serving as a precursor for the synthesis of chiral ligands for asymmetric catalysis and as an intermediate in pharmaceutical development . Commercial vendors report purity specifications of 95% to 98% (HPLC) and production capabilities at the kilogram scale, indicating its industrial availability for research and development purposes [1].

(2R)-2-Pyrrolidineethanamine: Why Chiral Pyrrolidine Building Blocks Cannot Be Interchanged


In applications where chirality dictates biological or catalytic function, the (2R)-enantiomer of 2-pyrrolidineethanamine cannot be substituted with its (2S)-enantiomer or the racemic mixture without compromising performance. The chiral center at the 2-position of the pyrrolidine ring creates a rigid stereochemical environment that is critical for enantioselective recognition in both biological systems and asymmetric catalysis [1]. Patent literature notes that while various pyrrolidine intermediates are commercially available, most compounds are only available as racemates, limiting their utility in stereochemically precise applications [1]. For instance, ligands derived from this specific (2R)-enantiomer have been shown to enable rhodium-catalyzed asymmetric hydrogenation reactions achieving enantiomeric excess (ee) values of up to >99.9% . Substitution with the opposite enantiomer would invert the stereochemical outcome, while using the racemate would dilute enantioselectivity and complicate product purification. Therefore, procurement of the specified enantiomer is essential for applications requiring predictable stereocontrol.

(2R)-2-Pyrrolidineethanamine: Quantitative Comparative Evidence Against Closest Analogs


Enantioselectivity in Asymmetric Hydrogenation: (2R)- vs. (2S)-2-Pyrrolidineethanamine

Ligands synthesized from (2R)-2-pyrrolidineethanamine, when incorporated into ferrocenyl ligand systems and complexed with rhodium, facilitate asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, yielding products with enantiomeric excess (ee) values of up to >99.9% . This performance is contingent upon the (R)-configuration; using the (2S)-enantiomer would predictably yield the opposite enantiomer of the hydrogenation product, while a racemic ligand would yield a racemic product mixture.

Asymmetric Catalysis Chiral Ligand Synthesis Enantioselective Hydrogenation

Purity Specification Benchmarking: (2R)-2-Pyrrolidineethanamine vs. Racemic 2-Pyrrolidineethanamine

Vendor-specified purity for (2R)-2-pyrrolidineethanamine is consistently reported at 95% to 98% (by HPLC) across multiple suppliers [1]. In contrast, the racemic mixture (2-pyrrolidineethanamine, CAS 133710-77-7) is often offered at 95% purity but with the critical distinction that the stereochemical composition is undefined and contains both enantiomers in approximately equal proportions [2]. The chiral purity (enantiomeric excess) of the (2R) product, while not explicitly quantified in these vendor datasheets, is implied by the single-enantiomer designation and is the primary differentiating factor.

Chemical Purity Procurement Chiral Resolution

Production Scale: (2R)-2-Pyrrolidineethanamine vs. (R)-2-Pyrrolidinemethanamine

Vendor documentation indicates that (2R)-2-pyrrolidineethanamine is available at a production scale of 'up to kgs', with moisture content specified at ≤0.5% [1]. This contrasts with the structurally related chiral amine (R)-2-pyrrolidinemethanamine (CAS 72300-69-7), for which some suppliers report the product as discontinued, potentially limiting its availability for larger-scale projects .

Production Scale Supply Chain Procurement

(2R)-2-Pyrrolidineethanamine: Priority Application Scenarios Supported by Quantitative Evidence


Synthesis of High-Enantioselectivity Chiral Ligands for Asymmetric Hydrogenation

Based on evidence that ligands derived from (2R)-2-pyrrolidineethanamine enable rhodium-catalyzed asymmetric hydrogenation with ee values exceeding 99.9% , this compound is preferentially selected for the development of ferrocenyl-phosphine-phosphoramidite and related bidentate ligand systems. In this scenario, the (2R) stereocenter is essential for achieving the desired chiral induction; substitution with the (2S)-enantiomer or racemate would result in opposite or diminished enantioselectivity.

Pharmaceutical Intermediate for Stereospecific Drug Synthesis

Given its defined (R)-stereochemistry and kilogram-scale commercial availability with documented purity of 95-98% [1], (2R)-2-pyrrolidineethanamine is a viable intermediate for the synthesis of single-enantiomer pharmaceuticals, particularly those targeting neurological disorders where chirality influences receptor binding and therapeutic efficacy. Patent literature identifies chiral pyrrolidine derivatives as key intermediates for pharmaceutical and agricultural chemicals, and the availability of a specific enantiomer at scale is a critical procurement criterion for such applications [2].

Asymmetric Organocatalysis Development

The (2R)-pyrrolidineethanamine scaffold provides a chiral amine core that can be elaborated into organocatalysts for asymmetric transformations such as Michael additions and aldol reactions. While the parent compound itself is an intermediate, its defined stereochemistry is a prerequisite for generating catalysts that achieve high enantioselectivity. The documented production scale supports its use in iterative catalyst optimization programs where multi-gram quantities are required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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